Cas no 129145-54-6 (4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-)

4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)- structure
129145-54-6 structure
Nome del prodotto:4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-
Numero CAS:129145-54-6
MF:C20H18O7
MW:370.352726459503
CID:212554
PubChem ID:5481966

4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-
    • 2-(3,4-Dihydroxy-phenyl)-3,5,7-trihydroxy-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one
    • 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
    • SCHEMBL1170933
    • DTXSID90156080
    • LMPK12112285
    • CHEMBL463452
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-
    • OCIIFJFJVOTFTN-UHFFFAOYSA-N
    • 2-(3,4-Bis(oxidanyl)phenyl)-6-(3-methylbut-2-enyl)-3,5,7-tris(oxidanyl)chromen-4-one
    • Gancaonin P
    • 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one, 9CI
    • 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • 6-prenylquercetin
    • Y8FPV4J8AA
    • CHEBI:175755
    • 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • 129145-54-6
    • 2-(3,4-dihydroxyphenyl)-3 ,5,7-trihydroxy-6-(3-methyl-2-butenyl)-4h-1-benzopyran-4-one
    • Inchi: InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)24)18(25)19(26)20(27-15)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3
    • Chiave InChI: OCIIFJFJVOTFTN-UHFFFAOYSA-N
    • Sorrisi: OC1=C(O)C=CC(C2=C(O)C(=O)C3C(O)=C(C/C=C(\C)/C)C(O)=CC=3O2)=C1

Proprietà calcolate

  • Massa esatta: 370.10524
  • Massa monoisotopica: 370.105253
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 3
  • Complessità: 636
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 127

Proprietà sperimentali

  • Densità: 1.519
  • Punto di ebollizione: 655.6°C at 760 mmHg
  • Punto di infiammabilità: 237.1°C
  • Indice di rifrazione: 1.723
  • PSA: 127.45
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd